molecular formula C23H24N2O3S B14146648 2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide CAS No. 333451-80-2

2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide

Cat. No.: B14146648
CAS No.: 333451-80-2
M. Wt: 408.5 g/mol
InChI Key: IZETUQHQNNGJSY-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group, a phenyl group, and a dimethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethylphenylamine with phenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with benzylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

333451-80-2

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-benzylacetamide

InChI

InChI=1S/C23H24N2O3S/c1-18-13-14-22(19(2)15-18)25(29(27,28)21-11-7-4-8-12-21)17-23(26)24-16-20-9-5-3-6-10-20/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

IZETUQHQNNGJSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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